molecular formula C10H8N2O3S B5087605 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE

3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE

Cat. No.: B5087605
M. Wt: 236.25 g/mol
InChI Key: ANUGYOJFCCLRRR-UHFFFAOYSA-N
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Description

3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE is a heterocyclic organic compound with significant biological importance. It belongs to the class of indenoimidazole derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of hydroxyl and sulfanylidene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE typically involves the cyclization of ninhydrin with urea derivatives under acidic conditions. The reaction is facilitated by the reactivity of the C-2 position of ninhydrin towards nucleophiles . The process can be summarized as follows:

    Starting Materials: Ninhydrin and urea derivatives.

    Reaction Conditions: Acid-catalyzed cyclization in a suitable solvent such as dioxane.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfanylidene group can be reduced to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and sulfanylidene groups in 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3a,8b-dihydroxy-2-sulfanylidene-1,3-dihydroindeno[1,2-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-7-5-3-1-2-4-6(5)9(14)10(7,15)12-8(16)11-9/h1-4,14-15H,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGYOJFCCLRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2(NC(=S)N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Reactant of Route 2
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Reactant of Route 3
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Reactant of Route 4
Reactant of Route 4
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Reactant of Route 5
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Reactant of Route 6
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE

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